
(R)-Licarbazepine
Description
Context of (R)-Licarbazepine as a Chiral Metabolite
This compound is recognized as a chiral metabolite within the metabolic pathways of dibenzazepine anticonvulsants, particularly oxcarbazepine and eslicarbazepine acetate wikipedia.orgfrontiersin.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.net. Oxcarbazepine, upon administration, undergoes reduction in the liver to form two enantiomeric monohydroxy derivatives: (S)-licarbazepine (also known as eslicarbazepine) and this compound ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org. This biotransformation typically results in a ratio of approximately 4:1 to 5:1 of (S)- to this compound derived from oxcarbazepine researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org.
Enantiomeric Relationship of this compound to (S)-Licarbazepine (Eslicarbazepine)
This compound and (S)-Licarbazepine (eslicarbazepine) are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other wikipedia.orgfrontiersin.orgebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.netgoogle.comnih.govresearchgate.netmdpi.com. This stereochemical difference is critical, as it leads to distinct pharmacological and pharmacokinetic properties. (S)-Licarbazepine is recognized as the pharmacologically more active and therapeutically significant enantiomer, being the primary active metabolite of eslicarbazepine acetate frontiersin.orgebi.ac.uknih.govjksus.orgnih.govdrugbank.comncats.iogoogle.com. Research suggests that (S)-licarbazepine is generally more effective, potentially less toxic, and exhibits superior penetration across the blood-brain barrier compared to its (R)-counterpart frontiersin.orgnih.govamrhasanneuro.com. While this compound also possesses anticonvulsant activity, it is considered less potent than (S)-licarbazepine nih.govjksus.org. The development of eslicarbazepine acetate was partly driven by the aim to maximize the delivery of the more active (S)-enantiomer while minimizing exposure to the less active (R)-enantiomer and avoiding the formation of potentially toxic metabolites seen with earlier generations nih.govresearchgate.netamrhasanneuro.com.
Significance of this compound in Stereochemical and Biotransformational Studies
The study of this compound is integral to understanding the stereoselective metabolism of dibenzazepine anticonvulsants researchgate.netresearchgate.netnih.govmdpi.comvulcanchem.comcore.ac.ukuliege.be. The differential activity and disposition of enantiomers highlight the importance of stereochemistry in drug development and pharmacology. By examining this compound, researchers can elucidate the enzymatic pathways responsible for chiral inversion and metabolism, contributing to a comprehensive understanding of how these drugs are processed in the body.
The presence of this compound as a metabolite from both oxcarbazepine and, to a lesser extent, eslicarbazepine acetate, underscores the dynamic stereochemical transformations occurring in vivo researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for the accurate separation and quantification of this compound from its enantiomer and other related compounds, facilitating pharmacokinetic and metabolic studies researchgate.netresearchgate.netmdpi.comuliege.be. Furthermore, research has explored the ability of biological systems, such as in mice, to perform chiral inversion between licarbazepine enantiomers, providing insights into the stereochemical fate of these molecules core.ac.uk. Studies have also indicated that both (S)- and this compound can contribute to seizure exacerbation in certain experimental models, suggesting a common underlying mechanism for this effect across related anticonvulsants nih.gov. The use of isotopically labeled compounds, such as this compound Acetate-d3, further aids in precise tracking of metabolic pathways and pharmacokinetic profiling vulcanchem.com.
Data Tables
Table 1: Chemical and Physical Properties of Licarbazepine and Related Compounds
Property | Licarbazepine (Racemic) | This compound Acetate | This compound Acetate-d3 |
Molecular Formula | C₁₅H₁₄N₂O₂ wikipedia.orgchemsrc.comncats.io | C₁₇H₁₆N₂O₃ | C₁₇D₃H₁₃N₂O₃ vulcanchem.com |
Molecular Weight | 254.289 g/mol wikipedia.org | 296.32 g/mol | 299.339 g/mol vulcanchem.com |
CAS Number | 29331-92-8 wikipedia.org | 186694-45-1 | N/A |
Chirality | Racemic Mixture wikipedia.org | (R)-Enantiomer | (R)-Enantiomer (Deuterated) |
Density | 1.336 g/cm³ chemsrc.com | ~1.3 g/cm³ (Calc.) | N/A |
Melting Point | 186-189 °C chemsrc.com | 191.35 °C | N/A |
Boiling Point | 431.3 °C chemsrc.com | ~427.4-454.5 °C (Calc.) | N/A |
Flash Point | 214.6 °C chemsrc.com | ~212.3 °C (Calc.) | N/A |
Solubility | N/A | 22.48 mg/L (25°C water) | N/A |
Note: "Calc." indicates values calculated by software.
Table 2: Metabolic Pathways and Ratios of Dibenzazepine Anticonvulsants
Parent Drug | Primary Active Metabolite | Major Metabolite Ratio ((S):(R)) | Minor Metabolites | Source Reference(s) |
Oxcarbazepine (OXC) | (S)-Licarbazepine | ~4:1 to 5:1 | This compound, Oxcarbazepine, Glucuronides | ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org |
Eslicarbazepine Acetate (ESL) | (S)-Licarbazepine | ~95%: <5% | This compound, Oxcarbazepine, Glucuronides of metabolites | frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.netchemsrc.comdrugbank.comwikipedia.orgncats.ioresearchgate.netgoogle.com |
Table 3: Stereoselective Disposition and Activity Comparison
Property | (S)-Licarbazepine (Eslicarbazepine) | This compound | Source Reference(s) |
Relative Efficacy | More effective | Less effective | frontiersin.orgnih.govamrhasanneuro.com |
Blood-Brain Barrier Penetration | More efficient | Less efficient | frontiersin.orgamrhasanneuro.com |
Anticonvulsant Activity | High | Present, but less potent | nih.govjksus.org |
Systemic Exposure (from ESL) | ~95% | <5% | researchgate.netnih.govresearchgate.netnih.govjksus.orgnih.govresearchgate.net |
Brain Exposure (in mice) | Higher | Lower (approx. half of S-Lic) | nih.govcore.ac.uk |
Hepatic/Renal Accumulation (mice) | Predisposition noted | N/A | nih.govcore.ac.uk |
Seizure Exacerbation (animal models) | Can exacerbate | Can exacerbate | nih.gov |
Compound List:
this compound
(S)-Licarbazepine (Eslicarbazepine)
Licarbazepine (racemic)
Eslicarbazepine Acetate (ESL)
Oxcarbazepine (OXC)
Carbamazepine (CBZ)
Propriétés
IUPAC Name |
(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346125 | |
Record name | R-Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104746-03-4 | |
Record name | Licarbazepine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-Licarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICARBAZEPINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Preparation of R -licarbazepine
Methodologies for Enantiomeric Resolution of Racemic Licarbazepine
Enantiomeric resolution aims to separate a racemic mixture into its individual enantiomers. For licarbazepine, this typically involves either physical separation of diastereomeric derivatives or enzymatic discrimination.
Diastereomeric crystallization is a classical method for resolving enantiomers. It relies on converting the enantiomers into diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.
This approach involves reacting racemic licarbazepine with a chiral resolving agent, typically a chiral acid, to form diastereomeric esters. These diastereomeric esters can then be separated based on their differing solubilities in specific solvents. Once separated, the desired diastereomeric ester is hydrolyzed to yield the pure (R)-Licarbazepine. For instance, acetyl mandelic acid has been employed as a chiral resolving agent for licarbazepine, forming diastereomeric esters that can be separated and subsequently hydrolyzed to obtain enantiomerically pure licarbazepine acetate or licarbazepine itself google.com. Other chiral acids, such as derivatives of tartaric acid or ibuprofen, have also been explored for forming diastereomeric esters with licarbazepine for separation google.comgoogle.com. The process typically involves reacting racemic licarbazepine with a chiral acid in the presence of a coupling agent, followed by separation of the resulting diastereomeric esters, and finally, hydrolysis to liberate the pure enantiomer google.comwipo.int.
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between enantiomers. Lipases are particularly well-suited for this purpose, catalyzing reactions like transesterification or hydrolysis at different rates for each enantiomer.
Lipase-catalyzed transesterification involves reacting racemic licarbazepine with an acyl donor (e.g., vinyl acetate, vinyl propionate, vinyl butyrate, or vinyl benzoate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted or reacting at a much slower rate. This differential reaction rate allows for the separation of the acylated product from the unreacted enantiomer. Studies have shown that lipase from Candida rugosa (CRL) is highly effective in the transesterification of racemic licarbazepine. When using vinyl benzoate as the acyl donor in methyl tert-butyl ether (MtBE) as a solvent, CRL demonstrated high enantioselectivity, yielding (S)-(+)-licarbazepine with an enantiomeric excess (ee) of 97% and a high yield of 84% researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.com. The (R)-ester was isolated with 77% ee in some conditions taylorandfrancis.comscispace.com. The specific interactions within the enzyme's active site, such as unfavorable contacts between the S-enantiomer and phenylalanine 296 in Candida rugosa lipase, are believed to contribute to this high enantioselectivity researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net.
Table 1: Lipase-Catalyzed Transesterification of Racemic Licarbazepine
Acyl Donor | Solvent | Lipase Source | E Value | Enantiomeric Excess (ee) | Yield | Specific Rotation ([α]20D) | Reference(s) |
Vinyl Benzoate | MtBE | Candida rugosa (CRL) | 31 | 97% (for S-Licarbazepine) | 84% | +105 (for S-Licarbazepine) | researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net |
Vinyl Benzoate | TBME | Candida rugosa (CRL) | - | 97% (for S-alcohol) | 77% (for R-ester) | - | taylorandfrancis.comscispace.com |
Alternatively, lipases can be used to selectively hydrolyze one enantiomer of a licarbazepine ester derivative. In this scenario, racemic licarbazepine is first esterified, and then a lipase is employed to selectively hydrolyze one of the enantiomeric esters back to the alcohol (licarbazepine), leaving the other ester enantiomer intact. The unreacted ester can then be separated and hydrolyzed chemically to yield the other enantiomer of licarbazepine. While transesterification studies with Candida rugosa lipase have shown superior enantioselectivity for the production of (S)-licarbazepine, complementary hydrolysis of licarbazepine esters using similar lipases often results in very poor selectivities (E < 5) taylorandfrancis.comscispace.com.
The choice of enzyme and reaction conditions is critical for successful kinetic resolution. Lipases from Candida rugosa (CRL) have consistently demonstrated high activity and selectivity in the transesterification of racemic licarbazepine, particularly with vinyl benzoate as the acyl donor in solvents like methyl tert-butyl ether (MtBE) or tert-butyl methyl ether (TBME) researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comtaylorandfrancis.comscispace.comresearchgate.net. The optimal reaction temperature, solvent polarity, and acyl donor concentration are key parameters that influence the enzyme's enantioselectivity and reaction rate. Molecular docking studies have provided insights into the mechanism of selectivity, suggesting that specific interactions between the enzyme's active site and the licarbazepine enantiomers, such as unfavorable contacts with phenylalanine 296 for the S-enantiomer, dictate the observed stereochemical outcome researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comresearchgate.net. Screening of various lipases from different origins has confirmed that CRL often exhibits superior performance in this specific transformation researchgate.netresearchgate.netrsc.orgntnu.noafricaresearchconnects.comtaylorandfrancis.com.
Enzymatic Kinetic Resolution Approaches
Computational and Molecular Docking Studies of Lipase-Substrate Interactions
Understanding the molecular basis of enzyme selectivity is paramount for optimizing biocatalytic processes. Computational methods, particularly molecular docking, have been employed to elucidate the interactions between lipases and their substrates, providing insights into enantioselectivity. In the context of licarbazepine synthesis, studies have investigated the binding modes of licarbazepine enantiomers within the active sites of lipases. For instance, molecular docking analyses have attributed the high enantioselectivity observed during the transesterification of racemic licarbazepine using Candida rugosa lipase to unfavorable ligand contacts between the (S)-enantiomer and key amino acid residues, such as phenylalanine 296, within the enzyme's active site researchgate.net. These findings help in rationalizing enzyme performance and guiding the selection or engineering of lipases for improved kinetic resolution of licarbazepine.
Asymmetric Biocatalytic Reduction of Oxcarbazepine Precursor
The direct asymmetric reduction of oxcarbazepine, a prochiral ketone, represents a highly efficient route to enantiomerically enriched licarbazepine. Biocatalysis, utilizing enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods.
Utilization of Ketoreductases for Enantioselective Reduction
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs), are oxidoreductases that catalyze the stereoselective reduction of ketones to alcohols, utilizing nicotinamide cofactors (NADH or NADPH) mdpi.com. Various KREDs and ADHs have been identified and engineered for the efficient enantioselective reduction of oxcarbazepine to specific licarbazepine enantiomers.
Engineered ketoreductases derived from Lactobacillus species have demonstrated significant efficacy in converting oxcarbazepine to eslicarbazepine ((S)-Licarbazepine) with high enantiomeric excess (ee) and conversion rates mdpi.comresearchgate.netgoogle.com. For example, an engineered KRED from Lactobacillus kefir has been utilized with 2-propanol for NADPH regeneration, achieving >95% isolated yield and >99% ee of (S)-Licarbazepine from oxcarbazepine at high substrate loadings (>100 g/L) researchgate.netrsc.org. Similarly, Saccharomyces cerevisiae CGMCC No. 2266 has been employed for the asymmetric reduction of oxcarbazepine, yielding (S)-Licarbazepine with excellent conversion (>98%) and ee (>98%) researchgate.net. These biocatalysts often require cofactor regeneration systems, commonly employing co-substrates like isopropanol (oxidized to acetone) or glucose in conjunction with glucose dehydrogenase (GDH) mdpi.comrsc.org.
Enzyme Type/Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Cofactor Regeneration Method | Reference |
Engineered KRED (Lactobacillus kefir) | Oxcarbazepine | (S)-Licarbazepine | >95 | >99 | 2-Propanol | researchgate.netrsc.org |
KRED (Saccharomyces cerevisiae CGMCC No. 2266) | Oxcarbazepine | (S)-Licarbazepine | >98 | >98 | Not specified | researchgate.net |
Engineered KRED (Lactobacillus) | Oxcarbazepine | (S)-Licarbazepine | >90 | >90 | Glucose/GDH or IPA | mdpi.com |
Development and Application of Interface-Assembled Carbonyl Reductase Systems
A notable advancement in biocatalytic reduction involves the development of interface-assembled carbonyl reductase (IACR) systems. These systems immobilize carbonyl reductases onto solid supports, such as polystyrene, creating surfactant-like structures at the interface of biphasic systems (e.g., toluene/Tris-HCl buffer) researchgate.netpreprints.orgnih.gov. This approach enhances enzyme stability, facilitates substrate access, and improves catalytic efficiency.
In one such system, a carbonyl reductase conjugated with polystyrene was used for the synthesis of (S)-Licarbazepine from oxcarbazepine in a toluene/Tris-HCl biphasic system researchgate.netnih.gov. This method achieved a conversion of 95.6% and an enantiomeric excess of 98.6% for (S)-Licarbazepine using ethanol as a co-substrate for NADH regeneration nih.gov. The interface-assembled system demonstrated good reusability, being efficiently reused up to five times nih.gov.
Conjugation Material | Biphasic System | Co-substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reusability | Reference |
Polystyrene | Toluene/Tris-HCl | Ethanol | 95.6 | 98.6 | 5 times | nih.gov |
Polystyrene | Toluene/Tris-HCl | Ethanol | 97.39 | 99.6 | Not specified | researchgate.net |
Chiral Inversion Methodologies for this compound Derivatization
Compound List:
this compound
(S)-Licarbazepine (Eslicarbazepine)
Oxcarbazepine
Carbamazepine
Eslicarbazepine acetate
Preclinical Metabolic Pathways and Biotransformation of R -licarbazepine
Formation Pathways of (R)-Licarbazepine from Related Compounds
This compound is closely related to other antiepileptic drugs, notably oxcarbazepine (OXC). Its formation from these precursors involves stereoselective processes.
Stereoselective Conversion of Oxcarbazepine to Licarbazepine Enantiomers
Oxcarbazepine (OXC) is a prodrug that is extensively metabolized in the liver to its active metabolite, licarbazepine (LIC). This reduction process is stereoselective, yielding both (S)-licarbazepine (S-LIC) and this compound (R-LIC). Studies indicate that OXC is converted to S-LIC and R-LIC in an approximate ratio of 4:1, with S-LIC being the predominant enantiomer formed nih.govresearchgate.netnih.govtandfonline.comresearchgate.netamazonaws.comebi.ac.uk. While S-LIC is the major active metabolite, R-LIC is also produced, albeit in smaller quantities, through this stereoselective metabolic pathway researchgate.netnih.govtandfonline.comresearchgate.net.
Chiral Inversion from Eslicarbazepine (S-Licarbazepine) via Metabolic Oxidation in Preclinical Models
Eslicarbazepine acetate (ESL), another related compound, is rapidly hydrolyzed to eslicarbazepine (S-licarbazepine) oaji.netfrontiersin.orgportico.orgjksus.org. While S-licarbazepine is the primary active metabolite derived from ESL, preclinical studies have demonstrated that S-licarbazepine can undergo a minor chiral inversion through metabolic oxidation to form this compound nih.govresearchgate.netoaji.netfrontiersin.orgportico.orgcore.ac.uknih.govdovepress.comif-pan.krakow.plresearchgate.net. This inversion process, although occurring to a small extent, contributes to the presence of R-licarbazepine in biological systems following administration of S-licarbazepine or its prodrugs researchgate.netcore.ac.uk.
In Vitro Metabolic Studies Using Human Liver Microsome Systems
Human liver microsomes (HLMs) are a critical in vitro model for studying drug metabolism, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes nih.gov. Studies utilizing HLMs have been employed to investigate the metabolic pathways of compounds related to licarbazepine oaji.netjksus.orgresearchgate.netsrce.hr. For instance, in vitro studies with human liver microsomes have shown that eslicarbazepine acetate (ESL) does not exhibit clinically significant inhibition of major CYP enzymes, suggesting a low potential for drug-drug interactions mediated by these enzymes oaji.netresearchgate.net. While specific detailed metabolic pathways of this compound within HLMs are not extensively detailed in the provided abstracts, the methodology is established for characterizing the metabolism of related dibenzazepine derivatives nih.govsrce.hr.
Stereoselective Disposition and Tissue Distribution in Animal Models
The distribution and metabolic fate of licarbazepine enantiomers have been examined in various animal models, revealing stereoselective processes in disposition and potential for chiral inversion.
Enantiomeric Inversion of Licarbazepine in Specific Animal Species (e.g., Mouse)
Preclinical investigations in mice have provided evidence for the chiral inversion of licarbazepine enantiomers. Studies involving the administration of either S-licarbazepine or R-licarbazepine to mice have shown that the mouse model is capable of performing chiral inversion of both enantiomers, albeit to a small extent core.ac.uknih.gov. Specifically, after oral administration of R-licarbazepine to mice, small amounts of S-licarbazepine were detected in plasma, indicating a conversion from the R- to the S-enantiomer nih.govgoogle.com. Conversely, S-licarbazepine showed a predisposition for hepatic and renal accumulation, and stereoselective processes were identified at the blood-brain barrier, with brain exposure to S-licarbazepine being nearly twice that of R-licarbazepine core.ac.uknih.gov.
Identification and Characterization of Novel Metabolites (e.g., Trans-diol Metabolite)
During the metabolic profiling of licarbazepine enantiomers, novel metabolites have been identified. In preclinical models, R-licarbazepine has been shown to undergo further oxidation, leading to the formation of a trans-diol metabolite core.ac.uk. This trans-diol metabolite is also recognized as a metabolic product of carbamazepine amazonaws.comnih.govresearchgate.net. The identification and characterization of such metabolites are crucial for a comprehensive understanding of the drug's biotransformation pathways and the potential activity or toxicity of its breakdown products.
Compound List:
this compound
(S)-Licarbazepine (Eslicarbazepine, S-LIC)
Oxcarbazepine (OXC)
Eslicarbazepine acetate (ESL)
Carbamazepine (CBZ)
Carbamazepine-10,11-epoxide (CBZ-E)
Carbamazepine trans-diol (CBZ-DIOH)
10,11-trans-dihydroxy-10,11-dihydrocarbamazepine (trans-diol)
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing (R)-Licarbazepine with high enantiomeric purity?
- Methodological Answer : To ensure enantiomeric purity, employ asymmetric synthesis techniques (e.g., chiral catalysts or enzymatic resolution) followed by characterization using chiral HPLC or polarimetry . Validate purity via NMR (e.g., H, C) and mass spectrometry, adhering to protocols that require reporting retention times, solvent systems, and calibration curves for reproducibility . For novel compounds, provide full spectroscopic data and elemental analysis in the main text; for known compounds, cite established protocols in supplementary materials .
Q. How can researchers determine the molecular mechanism of action of this compound in preclinical models?
- Methodological Answer : Use in vitro assays (e.g., electrophysiology for sodium channel modulation) combined with molecular docking simulations to identify binding sites . Validate findings with in vivo models (e.g., rodent seizure assays) and correlate results with pharmacokinetic data (e.g., plasma concentration-time profiles). Ensure dose-response relationships are statistically robust and include negative controls to rule off-target effects .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate assays per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) . Use deuterated internal standards to correct for matrix effects and include calibration curves in supplementary materials .
Q. How should researchers design a pharmacokinetic study to compare this compound with its enantiomer (S)-Licarbazepine?
- Methodological Answer : Conduct a crossover study in animal models, measuring AUC, , , and half-life for both enantiomers. Use chiral separation techniques (e.g., chiral columns) to avoid cross-interference . Apply non-compartmental analysis and ANOVA for statistical comparison, ensuring sample sizes are justified via power analysis .
Q. What strategies are effective for conducting a literature review on this compound’s therapeutic potential?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords: “this compound,” “enantiomer,” “antiepileptic,” and “pharmacokinetics.” Filter by publication date (last 10 years) and prioritize peer-reviewed journals. Critically appraise sources for conflicts of interest or methodological flaws (e.g., small sample sizes) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies, accounting for factors like protein binding, metabolic clearance, and blood-brain barrier penetration . Validate models with independent in vivo datasets and conduct sensitivity analyses to identify critical parameters .
Q. What statistical approaches are suitable for analyzing enantiomer-specific differences in this compound’s metabolite profiles?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to metabolomics data to distinguish enantiomer-specific pathways. Use false discovery rate (FDR) correction for multiple comparisons and report effect sizes with 95% confidence intervals . Include raw data in supplementary materials for reproducibility .
Q. How should researchers design a clinical trial to assess this compound’s efficacy in treatment-resistant epilepsy?
- Methodological Answer : Use a randomized, double-blind, placebo-controlled design with primary endpoints (e.g., seizure frequency reduction) and secondary endpoints (e.g., cognitive function). Stratify patients by genotype (e.g., CYP3A4 metabolizer status) and include an adaptive design to adjust dosing based on interim PK/PD analyses .
Q. What methodologies can identify biomarkers predictive of this compound’s therapeutic response?
Q. How can researchers address ethical challenges in studies involving this compound’s off-label use in pediatric populations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.